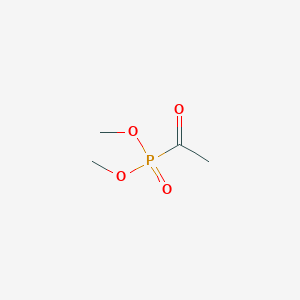
Dimethyl acetylphosphonate
描述
Dimethyl acetylphosphonate is a useful research compound. Its molecular formula is C4H9O4P and its molecular weight is 152.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Dimethyl acetylphosphonate has been explored for its potential in developing novel therapeutic agents, particularly as a prodrug for enhancing the efficacy of antibiotics.
Case Study: Antibacterial Prodrugs
A study investigated the synthesis of peptidic enamide prodrugs of alkyl acetylphosphonates, including this compound. These prodrugs showed dramatic increases in activity against Gram-negative pathogens, specifically reducing the minimum inhibitory concentrations (MICs) against E. coli by up to 2000-fold compared to their parent compounds. The mechanism involved improved transport through bacterial membranes and subsequent hydrolysis to active metabolites .
| Prodrug | MIC (μM) | Fold Increase in Potency |
|---|---|---|
| Dehydrophos | 0.61 | 128 |
| Pro-hpAP | 0.02 | 1950 |
| Pro-BAP | 0.15 | 33 |
This highlights the potential of this compound derivatives in overcoming bacterial resistance.
Flame Retardants and Materials Science
This compound is utilized as an additive in the synthesis of flame-retardant materials. Its incorporation into unsaturated polyester resins enhances fire resistance due to its high phosphorus content.
Application in UV-Cured Epoxy Resins
Research indicates that incorporating this compound into UV-cured epoxy acrylates improves thermal stability and fire resistance, making it valuable for coatings and construction materials .
Chemical Agent Simulant
Another significant application of this compound is as a chemical agent simulant for testing protective performance in various scenarios, such as evaluating personal protective equipment (PPE) against chemical warfare agents. It serves as a safer alternative during training exercises without compromising realism .
Environmental Testing
This compound has been employed in environmental studies to assess the efficacy of sorbent membranes used for capturing chemical agents from air and water sources. Its properties allow for effective simulation of hazardous substances while ensuring safety during testing procedures.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antibacterial prodrugs |
| Materials Science | Flame retardants in polyester resins |
| Chemical Agent Simulant | Testing protective gear against chemical warfare agents |
| Environmental Testing | Assessing sorbent membranes for chemical capture |
化学反应分析
Hydrolysis in Aqueous Solutions
DAP undergoes rapid hydrolysis in water, producing acetate and dimethylphosphonic acid as final products. This reaction is pH-dependent and proceeds via a hydrated carbonyl intermediate.
Kinetics and Mechanism
-
Rate Law : The reaction is first-order in both hydroxide ion concentration ([OH⁻]) and DAP concentration, with a second-order rate constant of at 25°C .
-
Half-Life : At pH 7 and 25°C, the half-life is approximately 3 seconds .
-
Activation Energy : Arrhenius analysis gives , with an activation enthalpy and entropy for the forward reaction .
Proposed Mechanism:
-
Hydration of DAP’s carbonyl group forms a tetrahedral hydrate.
-
Deprotonation generates a monoanionic intermediate.
-
Unimolecular cleavage of the P–O bond expels dimethylphosphonate, yielding acetate .
Table 1: Hydrolysis Rate Constants at Varying Temperatures
| Temperature (°C) | pH Range | |
|---|---|---|
| 5 | 6.5–7.0 | |
| 25 | 3.8–6.5 | |
| 35 | 4.5–6.5 | |
| 45 | 4.5–6.0 | |
| Data compiled from . |
Hemiketal Formation with Alcohols
In alcoholic solutions, DAP reacts with nucleophiles to form acylphosphonate hemiketals, a reversible process influenced by solvent and temperature .
Key Findings:
-
Equilibrium Constants : Hemiketal formation favors reactants at room temperature (e.g., with ethanol) .
-
Kinetic Isotope Effect : , indicating general acid catalysis in the forward direction .
-
Activation Parameters :
Table 2: Rate Constants for Hemiketal Formation with Alcohols
| Alcohol | ||
|---|---|---|
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Data from . |
Electronic Effects and Reactivity
The phosphonate group in DAP exerts a strong electron-withdrawing effect, which:
属性
CAS 编号 |
17674-28-1 |
|---|---|
分子式 |
C4H9O4P |
分子量 |
152.09 g/mol |
IUPAC 名称 |
1-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C4H9O4P/c1-4(5)9(6,7-2)8-3/h1-3H3 |
InChI 键 |
RJTQMWKXFLVXPU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)P(=O)(OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













